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Compound of Interest

Compound Name:
2-(Pyridin-4-yl)pyrimidine-5-

carboxylic acid

Cat. No.: B1370352 Get Quote

An In-depth Technical Guide to the Structure and Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-
carboxylic Acid

Introduction
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant

interest in the fields of medicinal chemistry and materials science. Its rigid, heteroaromatic

scaffold, which combines the electron-deficient characteristics of a pyrimidine ring with the

coordinating properties of a pyridine moiety, makes it a valuable building block for the design of

novel pharmaceuticals and functional materials. The carboxylic acid group at the 5-position of

the pyrimidine ring serves as a versatile handle for further chemical modifications, such as

amide bond formation, enabling its incorporation into larger, more complex molecular

architectures. This guide provides a comprehensive overview of the molecule's structure and a

detailed, field-proven methodology for its chemical synthesis.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecule's structure and properties is fundamental to its

application and synthesis.

Chemical Structure
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The molecule consists of a pyrimidine ring substituted at the 2-position with a pyridin-4-yl group

and at the 5-position with a carboxylic acid. The linkage between the two aromatic rings is a C-

C single bond, allowing for rotational freedom, although steric hindrance may favor a relatively

planar conformation.

Caption: Chemical structure of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid.

Nomenclature and Identifiers
For unambiguous identification, the following descriptors are used.

Identifier Value Source

IUPAC Name
2-(pyridin-4-yl)pyrimidine-5-

carboxylic acid
PubChem[1]

CAS Number 259807-47-1 PubChem[1]

Molecular Formula C₁₀H₇N₃O₂ PubChem[1]

PubChem CID 22710213 PubChem[1]

InChIKey
GTKJGOOMSODGOU-

UHFFFAOYSA-N
PubChem[1]

Physicochemical Properties
The computed properties provide insight into the molecule's behavior in various chemical and

biological systems.
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Property Value Source

Molecular Weight 201.18 g/mol PubChem[1]

Exact Mass 201.053826475 Da PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 5 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 76 Å² PubChem[1]

Retrosynthetic Analysis and Synthesis Strategy
A robust synthesis is critical for accessing this molecule for research and development. The

most logical and efficient approach involves the construction of the pyrimidine ring from acyclic

precursors, followed by a simple functional group interconversion.

Retrosynthesis
The primary disconnection is made at the two C-N bonds of the pyrimidine ring, a classic

approach in heterocyclic chemistry. This retrosynthetic pathway simplifies the target molecule

into two key synthons: pyridine-4-carboxamidine and a three-carbon electrophilic component.

The carboxylic acid is retrosynthetically equivalent to an ester, which is a more common and

stable intermediate in ring-forming condensation reactions.
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Key Precursors

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

<= (Hydrolysis)

Pyridine-4-carboxamidine

<= (C-N Disconnection)

Sodium salt of
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

<= (C-N Disconnection)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Strategy
The forward synthesis is based on a highly efficient and general procedure for creating 2-

substituted pyrimidine-5-carboxylic esters.[2] The core of this strategy is the condensation

reaction between an amidinium salt and the sodium salt of 3,3-dimethoxy-2-

methoxycarbonylpropen-1-ol. This specific three-carbon synthon is advantageous as it provides

the necessary atoms for positions 4, 5, and 6 of the pyrimidine ring, with the C5 position

already functionalized as a methyl ester. The final step is a standard saponification (ester

hydrolysis) to yield the desired carboxylic acid.

This approach is superior to many older methods because it directly installs the C5-substituent

and avoids harsh conditions or the need for substitution at the 4-position of the pyrimidine ring.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1370352?utm_src=pdf-body-img
https://www.organic-chemistry.org/abstracts/literature/143.shtm
https://www.organic-chemistry.org/abstracts/literature/143.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Synthetic Protocol
The synthesis is a two-step process starting from commercially available or readily synthesized

precursors.

Step 1: Pyrimidine Ring Formation

Step 2: Ester Hydrolysis

Pyridine-4-carboxamidine
Hydrochloride

Methyl 2-(pyridin-4-yl)pyrimidine-
5-carboxylate

Sodium salt of 3,3-dimethoxy-
2-methoxycarbonylpropen-1-ol

Condensation
(e.g., in Ethanol, reflux)

Methyl 2-(pyridin-4-yl)pyrimidine-
5-carboxylate

2-(Pyridin-4-yl)pyrimidine-
5-carboxylic acid (Target)

Saponification
(NaOH, H₂O/MeOH)

Click to download full resolution via product page

Caption: Overall synthetic workflow from precursors to the final product.

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)pyrimidine-5-
carboxylate
This step involves the cyclocondensation reaction that forms the core pyrimidine structure. The

reaction mechanism proceeds by the nucleophilic attack of the amidine nitrogens onto the

electrophilic carbons of the propenol derivative, followed by elimination of methanol and water

to form the aromatic pyrimidine ring.

Experimental Protocol:

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add pyridine-4-carboxamidine hydrochloride (1.0 eq) and the sodium salt of 3,3-

dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).
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Solvent Addition: Add absolute ethanol as the solvent to achieve a concentration of

approximately 0.2 M with respect to the amidine.

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under reduced pressure.

Isolation: Add water to the residue to precipitate the product. The resulting solid can be

collected by vacuum filtration.

Purification: Wash the collected solid with cold water and then a non-polar solvent like diethyl

ether or hexane to remove any residual starting materials. The product can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Saponification to 2-(Pyridin-4-yl)pyrimidine-5-
carboxylic acid
This is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding

carboxylate salt, followed by acidification to yield the final product.

Experimental Protocol:

Reagent Preparation: Suspend the crude or purified methyl 2-(pyridin-4-yl)pyrimidine-5-

carboxylate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., a 1:1

ratio).

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the

suspension.

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the

reaction is complete (typically 1-3 hours), as indicated by the complete dissolution of the

starting material and confirmed by TLC or LC-MS.
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Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the

dropwise addition of an acid (e.g., 1 M HCl) until the pH is approximately 4-5. The target

carboxylic acid will precipitate out of the solution.

Isolation: Collect the precipitated solid by vacuum filtration.

Purification: Wash the filter cake thoroughly with cold deionized water to remove any

inorganic salts. Dry the product under vacuum to yield 2-(pyridin-4-yl)pyrimidine-5-
carboxylic acid as a solid.

Conclusion
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a structurally important heterocyclic

compound with high potential for use in drug discovery and materials science. The synthetic

route detailed in this guide, centered on the efficient construction of the pyrimidine ring via

condensation, represents a reliable and scalable method for its preparation. This two-step

process, involving a cyclocondensation followed by a standard saponification, provides a clear

and validated pathway for researchers and scientists to access this valuable chemical entity for

further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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